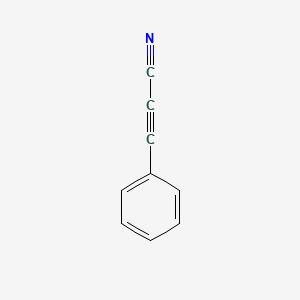

3-Phenylpropiolonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71547. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylprop-2-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXVSRXFGYDNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239443 | |

| Record name | Propiolonitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-02-4 | |

| Record name | 3-Phenyl-2-propynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolonitrile, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiolonitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2-propynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpropiolonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpropiolonitrile (CAS No. 935-02-4), a versatile organic compound with potential applications in chemical synthesis and research. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Core Properties and Data

This compound, also known as Phenylpropiolonitrile or Cyanophenylacetylene, is a nitrile derivative of phenylacetylene.[1] Its core physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 935-02-4 | [1] |

| Molecular Formula | C₉H₅N | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Appearance | Off-white crystals | |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 73-74 °C @ 3 Torr | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in DMSO | |

| Flash Point | 87.6 ± 16.5 °C | [1] |

| Refractive Index | 1.577 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two prominent methods are detailed below.

Method 1: Zinc-Mediated Cyanation of Phenylacetylene Bromide

This method involves the in-situ formation of an alkynyl zinc reagent from (Bromoethynyl)benzene, which then undergoes electrophilic cyanation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add zinc dust (1.5 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

-

Solvent and Reactant Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of a solution of (Bromoethynyl)benzene (1.0 eq) in THF.

-

Formation of Alkynyl Zinc Reagent: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate the formation of the alkynyl zinc reagent.

-

Cyanation: To the resulting mixture, add a solution of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq) in THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Method 2: Copper-Catalyzed Cyanation of Phenylacetylene Bromide

This protocol utilizes a copper(I) cyanide-mediated cyanation of (Bromoethynyl)benzene.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine copper(I) cyanide (1.2 eq), potassium iodide (catalytic amount), and (Bromoethynyl)benzene (1.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The residue can be purified by flash chromatography on silica gel to yield this compound.

Purification and Analysis

Purification

Recrystallization: Crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate.

Experimental Protocol:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Column Chromatography: For higher purity, column chromatography on silica gel is effective. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation from impurities.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.35 (m, 5H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 133.0, 131.2, 128.8, 118.5 (Ar-C), 105.5 (C≡N), 82.1, 63.2 (C≡C).

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.

-

IR (KBr, cm⁻¹): ~2260 (C≡N stretching), ~2220 (C≡C stretching), ~3060 (aromatic C-H stretching).

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

GC-MS (EI): m/z (%) = 127 (M⁺, 100), 101 (M⁺ - CN, 25), 75 (C₆H₃, 30).

Biological Activity

The biological activity of this compound has not been extensively studied. However, the nitrile functional group is present in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, herbicidal, and enzyme inhibitory properties.

The related compound, 3-phenylpropionic acid, has demonstrated antimicrobial activity against various bacteria and fungi.[2] While this does not directly imply similar activity for this compound, it suggests a potential area for investigation.

Further research is required to elucidate the specific biological effects and potential mechanisms of action of this compound. In silico studies, such as molecular docking, could be employed to predict potential biological targets. In vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies, would be necessary to experimentally validate any predicted activities.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further investigations are encouraged to fully explore its synthetic utility and biological potential.

References

Spectroscopic Profile of 3-Phenylpropiolonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylpropiolonitrile (also known as 3-phenyl-2-propynenitrile), a valuable organic building block. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the aromatic and alkynyl moieties.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.60 - 7.61 | Doublet / d | 7.2 - 7.4 | 2H (ortho-aromatic protons) |

| 7.53 | Triplet / t | 7.5 - 7.6 | 1H (para-aromatic proton) |

| 7.41 | Triplet / t | 7.2 - 7.4 | 2H (meta-aromatic protons) |

| Solvent: CDCl₃, Spectrometer Frequency: 400-500 MHz[1][2] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 133.5, 133.4, 133.3 | Aromatic CH (ortho) |

| 131.9, 131.8 | Aromatic CH (para) |

| 128.9, 128.8, 128.7 | Aromatic CH (meta) |

| 117.6, 117.4 | Aromatic C (ipso) |

| 105.5, 105.3 | Nitrile Carbon (C≡N) |

| 83.0, 82.9 | Alkynyl Carbon (Ph-C≡) |

| 63.1, 62.9 | Alkynyl Carbon (≡C-C≡N) |

| Solvent: CDCl₃, Spectrometer Frequency: 100-125 MHz[1][2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by sharp, intense absorption bands corresponding to the triple bonds of the nitrile and alkyne groups. A detailed vibrational analysis has been conducted, providing assignments for numerous fundamental bands.[3][4][5]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Peak (cm⁻¹) | Assignment |

| 2272 | C≡N stretch |

| ~3060 | Aromatic C-H stretch |

| ~1595 | Aromatic C=C stretch |

| ~1490 | Aromatic C=C stretch |

| ~1445 | Aromatic C=C stretch |

| ~1175 | In-plane aromatic C-H bend |

| ~1070 | In-plane aromatic C-H bend |

| ~1025 | In-plane aromatic C-H bend |

| ~920 | Out-of-plane aromatic C-H bend |

| ~760 | Out-of-plane aromatic C-H bend (monosubstituted) |

| ~690 | Out-of-plane aromatic C-H bend (monosubstituted) |

| Data obtained from gas-phase and condensed-phase measurements.[1][3][5] |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of this compound.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C₉H₅N |

| Calculated Mass | 127.0422 |

| Found Mass | 127.0417 |

| Ionization Mode: Not specified, likely Electron Ionization (EI) or Electrospray Ionization (ESI).[1] |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for aromatic nitriles like this compound.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.[6]

-

¹H NMR Spectroscopy : A one-dimensional proton NMR spectrum is recorded on a 400 MHz or higher field spectrometer.[7] Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy : A one-dimensional carbon spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon.[8] A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]

FT-IR Spectroscopy

For liquid or solid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[9] Alternatively, a solid sample can be mixed with KBr powder and pressed into a pellet. The sample is then placed in the beam path of an FTIR spectrometer. A background spectrum of the ambient atmosphere (or pure solvent) is recorded and subtracted from the sample spectrum.[10] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.[12]

-

Gas Chromatography : A small volume (e.g., 1 µL) of the solution is injected into the GC, which is equipped with a capillary column (e.g., a 5% phenyl-polymethylsiloxane column).[13] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate the components of the sample.[13]

-

Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate a characteristic fragmentation pattern and a molecular ion peak, which are used for structural identification and confirmation of the molecular weight.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. [2101.11534] A rotational and vibrational investigation of phenylpropiolonitrile (C$_6$H$_5$C$_3$N) [arxiv.org]

- 5. arxiv.org [arxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoalkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoalkynes, a class of organic compounds characterized by the presence of a carbon-carbon triple bond directly attached to a nitrile group (-C≡N), are versatile and highly reactive building blocks in modern organic synthesis. The powerful electron-withdrawing nature of the cyano group significantly influences the electronic properties of the alkyne moiety, rendering it susceptible to a variety of chemical transformations. This unique reactivity profile has positioned cyanoalkynes as valuable intermediates in the synthesis of complex heterocyclic systems, functionalized polymers, and pharmacologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of cyanoalkynes, detailed experimental methodologies, and an exploration of their key reaction pathways.

Physical Properties of Cyanoalkynes

The physical properties of cyanoalkynes are governed by their molecular structure, particularly the linear geometry of the sp-hybridized carbons and the strong dipole moment of the nitrile group.[1][2][3] Like other small organic molecules, their physical state at room temperature is dependent on molecular weight, with the simplest member, cyanoacetylene, being a liquid, while larger derivatives are solids.[4]

Cyanoalkynes are generally considered weakly polar compounds.[1] Consequently, they exhibit poor solubility in water but are readily soluble in a range of nonpolar organic solvents such as ethers, benzene, and hexane.[1][4][5] Their boiling and melting points tend to increase with molecular mass due to stronger intermolecular London dispersion forces.[5]

Table 1: Physical Properties of Representative Cyanoalkynes

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Cyanoacetylene (Prop-2-ynenitrile) | H-C≡C-C≡N | C₃HN | 51.05 | 5 | 42.5 | Not available |

| 3-Phenylpropiolonitrile | Ph-C≡C-C≡N | C₉H₅N | 127.14 | 38-40 | 73-74 @ 3 Torr | 1.1 ± 0.1 |

Data sourced from references[6].

Chemical Properties and Reactivity

The juxtaposition of the electron-withdrawing nitrile and the electron-rich alkyne creates a highly polarized molecule, making cyanoalkynes valuable partners in a wide array of chemical reactions. Their reactivity is dominated by additions across the triple bond and reactions involving the nitrile group.

Synthesis of Cyanoalkynes

A primary route for the synthesis of cyanoalkynes is the direct cyanation of terminal alkynes. This transformation can be achieved using various transition-metal catalysts and cyanide sources. Copper-catalyzed methods are prevalent, utilizing reagents such as cyanogen iodide, azobisisobutyronitrile (AIBN), or less toxic alternatives like benzoyl cyanide and α-cyanoesters.[7][8] A particularly effective method for preparing aryl-substituted cyanoalkynes, such as this compound, involves the reaction of the corresponding bromoalkyne with copper(I) cyanide in a polar aprotic solvent like DMF, which can achieve high yields.[9]

Key Reactions of Cyanoalkynes

1. Cycloaddition Reactions: Cyanoalkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions. The electron-deficient nature of the alkyne promotes participation in reactions like the Diels-Alder reaction. A significant application is in 1,3-dipolar cycloadditions with azides. While the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, affording 1,5-disubstituted triazoles.[10] This reaction proceeds through an oxidative coupling mechanism to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[7][8]

2. Nucleophilic Addition: The carbon atom beta to the nitrile group in a cyanoalkyne is highly electrophilic and susceptible to attack by nucleophiles.[9] This conjugate or Michael-type addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction, leading to the formation of functionalized alkenes with high stereoselectivity.

3. Polymerization: Cyanoalkynes can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. The polymerization can be initiated by various methods, including anionic initiators like n-butyllithium or through catalysis with late-transition-metals such as palladium and nickel complexes.[10][11] Anionic polymerization of monomers with electron-withdrawing groups like nitriles is a well-established method.[12][13][14][15] The resulting poly(cyanoalkyne) chains contain a backbone of alternating double bonds and can be thermally treated to induce cyclization, forming stable, ladder-like aromatic polymers.[10] Ziegler-Natta catalysts, typically used for polymerizing alpha-olefins, can also be adapted for certain alkyne polymerizations, although their application to highly functionalized monomers like cyanoalkynes can be more complex.[16][17][18][19]

Experimental Protocols

Synthesis of this compound from Phenylacetylene

This protocol outlines a two-step synthesis of this compound, a representative aryl cyanoalkyne. The procedure first involves the bromination of phenylacetylene, followed by a cyanation reaction using copper(I) cyanide.

Step 1: Synthesis of (Bromoethynyl)benzene This step should be performed in a well-ventilated fume hood.

-

To a stirred solution of phenylacetylene (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) in one portion.

-

Add a catalytic amount of silver nitrate (AgNO₃) (0.02 eq).

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield crude (bromoethynyl)benzene, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound This step requires an inert atmosphere and should be performed in a well-ventilated fume hood.

-

To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen or argon atmosphere, add copper(I) cyanide (CuCN) (1.2 eq) and anhydrous dimethylformamide (DMF).

-

Add the crude (bromoethynyl)benzene (1.0 eq) from the previous step to the suspension.

-

Heat the reaction mixture to 75 °C and stir for 3 hours.[9] The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride (FeCl₃) to complex with excess cyanide.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash thoroughly with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Applications in Drug Development

The structural motifs accessible through cyanoalkyne chemistry are highly relevant to drug discovery. The 1,2,3-triazole ring, readily synthesized via azide-alkyne cycloadditions, is a prominent bioisostere for amide bonds and is found in numerous approved drugs. The ability to generate either the 1,4- or 1,5-regioisomer using copper or ruthenium catalysts, respectively, provides medicinal chemists with powerful tools to explore structure-activity relationships.[10] Furthermore, the diverse functionalization of the alkyne backbone through nucleophilic additions allows for the rapid generation of compound libraries for high-throughput screening. The application of these methods to the late-stage functionalization of complex molecules, such as natural products, highlights the practical value of cyanoalkyne chemistry in developing new therapeutic agents.[8]

References

- 1. Physical properties of Alkynes [quimicaorganica.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. echemi.com [echemi.com]

- 7. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]

- 8. An aerobic and green C–H cyanation of terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. uspex-team.org [uspex-team.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 18. youtube.com [youtube.com]

- 19. byjus.com [byjus.com]

Pioneering Synthesis: The Discovery of 3-Phenylpropiolonitrile

A foundational molecule in organic chemistry, 3-phenylpropiolonitrile, was first synthesized and characterized in 1905 by the French chemists Charles Moureu and I. Lazennec. Their groundbreaking work, published in the esteemed journal Comptes rendus hebdomadaires des séances de l'Académie des sciences, laid the groundwork for the exploration of acetylenic nitriles and their subsequent applications in synthetic chemistry.

This technical guide delves into the historical discovery and the inaugural synthesis of this compound, offering a detailed examination of the original experimental protocol. The contents are tailored for researchers, scientists, and professionals in drug development who are interested in the origins and fundamental synthesis of this important chemical entity.

Discovery and Initial Characterization

In the early 20th century, Charles Moureu, a prominent figure in French chemistry, and his collaborator I. Lazennec, were conducting systematic investigations into the chemistry of acetylenic compounds. Their research led them to explore methods for the creation of a carbon-nitrogen triple bond adjacent to a carbon-carbon triple bond, a novel and challenging synthetic endeavor at the time.

Their successful synthesis of a series of acetylenic nitriles, including this compound, was a significant advancement. They reported their findings in a seminal 1905 paper titled "Sur les nitriles acétyléniques" (On Acetylenic Nitriles). This publication detailed the first-ever preparation of this class of compounds and described their fundamental physical and chemical properties.

The First Synthesis: A Detailed Protocol

The original method developed by Moureu and Lazennec for the synthesis of this compound involved the reaction of a metallic acetylide with cyanogen iodide. This approach, revolutionary for its time, provided a direct route to the desired acetylenic nitrile.

Experimental Protocol: Synthesis of this compound (Moureu & Lazennec, 1905)

Objective: To synthesize this compound via the reaction of a metallic phenylacetylide with cyanogen iodide.

Reactants and Reagents:

-

Phenylacetylene

-

A suitable metallic base (e.g., sodium amide in liquid ammonia, or a Grignard reagent) to form the phenylacetylide

-

Cyanogen iodide (ICN)

-

Anhydrous ether (as solvent)

Procedure:

-

Preparation of the Metallic Phenylacetylide: In a flask equipped for anhydrous reactions, a solution or suspension of the metallic base in anhydrous ether was prepared. To this, an equimolar amount of phenylacetylene, dissolved in anhydrous ether, was added dropwise with stirring. The reaction is typically exothermic and results in the formation of the metallic phenylacetylide as a precipitate or a solution.

-

Reaction with Cyanogen Iodide: The freshly prepared metallic phenylacetylide was then treated with an ethereal solution of cyanogen iodide. The cyanogen iodide was added portion-wise, and the reaction mixture was stirred for a specified period to ensure complete reaction.

-

Work-up and Isolation: Following the reaction, the mixture was carefully quenched with water or a dilute acid to decompose any unreacted starting materials and byproducts. The ethereal layer was separated, washed with water and brine, and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The solvent was removed by distillation under reduced pressure. The crude this compound was then purified by distillation or crystallization to yield the final product.

Quantitative Data from the Original Publication:

While the 1905 publication primarily focused on the descriptive chemistry and proof of structure, it laid the foundation for later quantitative characterization. Modern analysis provides the following data for this compound:

| Property | Value |

| Molecular Formula | C₉H₅N |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 935-02-4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 39-41 °C |

| Boiling Point | 115-117 °C at 15 mmHg |

Logical Flow of the First Synthesis

The synthetic strategy employed by Moureu and Lazennec can be visualized as a straightforward two-step process.

Caption: Synthetic pathway for the first synthesis of this compound.

This pioneering work by Moureu and Lazennec not only introduced a new class of organic compounds but also provided a versatile synthetic method that has been adapted and refined over the past century. The discovery of this compound stands as a testament to the enduring value of fundamental research in advancing the field of chemical synthesis.

Stability and Storage of 3-Phenylpropiolonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Phenylpropiolonitrile. The information presented herein is essential for ensuring the integrity and reliability of this compound in research and development settings.

Chemical and Physical Properties

This compound, also known as Phenylpropiolonitrile, is an organic compound with the chemical formula C₉H₅N. It possesses a phenyl group attached to a propiolonitrile backbone, incorporating both a triple bond and a nitrile functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅N |

| Molecular Weight | 127.14 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | 37-42 °C |

| Storage Temperature | 2-8°C[1] |

Stability Profile and Degradation Pathways

Potential Degradation Pathways:

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form a carboxylic acid.[2][3] Vigorous conditions can lead to the formation of 3-phenylpropiolic acid.

-

Oxidation: The molecule may be susceptible to oxidation, particularly at the triple bond, which could lead to cleavage or the formation of various oxygenated derivatives.

-

Photodegradation: Aromatic compounds and molecules with conjugated systems can be sensitive to light.[4][5] Photolytic degradation could potentially lead to polymerization or rearrangement reactions.[6]

-

Thermal Degradation: Exposure to high temperatures can induce decomposition. For organic nitriles, thermal degradation can lead to the release of products such as carbon dioxide, water, carbon monoxide, benzene, phenol, and benzonitrile.

A proposed degradation pathway for this compound is illustrated below.

Figure 1: Proposed degradation pathways for this compound under various stress conditions.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, proper storage and handling are crucial.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C [1] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store in a dry, well-ventilated place. | To prevent hydrolysis from atmospheric moisture. |

| Light | Protect from light. | To prevent photolytic degradation. |

| Container | Keep container tightly closed. | To prevent exposure to moisture and air. |

Handling Precautions:

-

This compound is classified as toxic if swallowed.

-

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

-

Handle in a well-ventilated area to avoid inhalation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH).[1][7][8][9][10] A forced degradation study is a key component of this assessment.[11][12][13][14][15][16][17]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Workflow:

Figure 2: A general workflow for conducting a forced degradation study on this compound.

Methodologies:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl) and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M or 1 M NaOH) and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photostability: Expose a solid sample or a solution to light according to ICH Q1B guidelines, which specify the overall illumination and UV energy exposure. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[18]

-

-

Analytical Method:

-

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[19][20][21][22] The method must be able to separate the intact this compound from all potential degradation products.

-

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for the identification and characterization of degradation products.

-

Table 3: Example Protocol for Forced Degradation Study

| Stress Condition | Reagent/Condition | Temperature | Duration | Analysis |

| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 24-48 hours | HPLC, LC-MS |

| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 24-48 hours | HPLC, LC-MS |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | HPLC, LC-MS |

| Thermal (Dry Heat) | Oven | 80°C | 48 hours | HPLC, LC-MS |

| Photostability | ICH Q1B compliant chamber | As per guidelines | As per guidelines | HPLC, LC-MS |

Conclusion

While specific stability data for this compound is limited, a proactive approach based on its chemical structure and established principles of drug stability testing can ensure its proper use in a research and development context. The recommended storage condition is 2-8°C, protected from light and moisture. For critical applications, it is strongly advised to perform in-house stability assessments using forced degradation studies to understand its degradation profile and to develop a validated stability-indicating analytical method. This will ensure the quality and reliability of experimental results.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The photomediated reaction of alkynes with cycloalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mastercontrol.com [mastercontrol.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. youtube.com [youtube.com]

- 10. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmadekho.com [pharmadekho.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 17. medcraveonline.com [medcraveonline.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of 3-Phenylpropiolonitrile

This document provides a detailed guide to 3-Phenylpropiolonitrile, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. It outlines the compound's nomenclature and key identifiers.

Chemical Identity

IUPAC Name: 3-phenylprop-2-ynenitrile[1][2]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. Understanding these is crucial for comprehensive database searches and procurement.

| Synonym | Source |

| 3-Phenyl-2-propynenitrile | [1][2][3][4][5][6] |

| Phenylpropiolonitrile | [1][3][6] |

| Cyanophenylacetylene | [1][3][6] |

| Phenylpropynenitrile | [1][3][6] |

| 1-Cyano-2-phenylacetylene | [1][3][6] |

| NSC 71547 | [1][3][6] |

| 1-Phenyl-2-cyanoacetylene | [3][6] |

| 2-Propynenitrile, 3-phenyl- | [1][6] |

| Phenylpropiolique nitrile | [1] |

| Propiolonitrile, phenyl- | [1][6] |

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its common synonyms can be visualized to clarify their connections. The IUPAC name provides the formal, systematic designation, while synonyms offer more common or historical terms.

References

Theoretical Calculations on the Molecular Structure of 3-Phenylpropiolonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropiolonitrile (C₉H₅N), also known as phenylcyanoacetylene, is an aromatic nitrile that has garnered interest in various fields, including astrochemistry and materials science. Understanding its molecular structure and properties at a quantum level is crucial for predicting its reactivity, stability, and potential applications. Theoretical calculations, particularly those based on density functional theory (DFT), provide a powerful tool for elucidating the geometric, vibrational, and electronic characteristics of this molecule. This guide offers a comprehensive overview of the theoretical approaches used to study this compound, presenting key data from computational studies and detailing the underlying methodologies.

Molecular Geometry and Optimization

The foundational step in the theoretical analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. This is typically achieved using quantum chemical calculations. For this compound, computational models are employed to determine key structural parameters.

Computational Protocol for Geometry Optimization:

A common and robust methodology for geometry optimization involves the use of Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

-

Initial Structure: A trial geometry of this compound is constructed based on known chemical principles.

-

Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set Selection: A basis set such as 6-311++G(d,p) is chosen to provide a flexible description of the electron distribution.

-

Optimization Algorithm: An energy minimization algorithm, such as the Berny optimization, is used to iteratively adjust the atomic coordinates until a stationary point on the potential energy surface is found.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

The following diagram illustrates a typical workflow for such theoretical calculations.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement. The molecular structure of this compound with atom numbering is depicted below.

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are instrumental in assigning the experimentally observed vibrational bands to specific atomic motions.

Experimental and Theoretical Vibrational Data

The low-resolution vibrational spectrum of this compound has been recorded, allowing for the assignment of several fundamental vibrational bands.[1] Theoretical calculations complement this by predicting the frequencies and intensities of these vibrations.

| Vibrational Mode Description | Experimental Band Center (cm⁻¹)[1] |

| C≡N stretch | 2265 |

| C≡C stretch | 2235 |

| Phenyl ring C-C stretches | 1595, 1488, 1444 |

| In-plane C-H bends | 1174, 1157, 1070, 1026, 1000 |

| Out-of-plane C-H bends | 916, 756, 689 |

| Ring deformation | 619 |

Methodological Approach for Vibrational Analysis:

-

Frequency Calculation: Following geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies.

-

Scaling Factors: Due to the approximations inherent in the theoretical models and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

-

Visualization of Modes: The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.

Electronic Properties

The electronic properties of a molecule, such as its orbital energies and electronic transitions, are crucial for understanding its reactivity and photochemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic ring and the cyanoacetylene moiety.

Theoretical Protocol for Electronic Properties:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the chosen level of theory. This provides information about the molecular orbital energies, including the HOMO and LUMO.

-

Time-Dependent DFT (TD-DFT): To investigate electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations are performed. This method can predict the excitation energies and oscillator strengths of electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map can be calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

Conclusion

Theoretical calculations provide invaluable insights into the structure and properties of this compound. Through methods like Density Functional Theory, it is possible to obtain a detailed understanding of its geometry, vibrational modes, and electronic characteristics. This information is fundamental for researchers in astrochemistry, materials science, and drug development, as it lays the groundwork for predicting the behavior of this molecule in various environments and its potential for forming new functional materials. The synergy between theoretical predictions and experimental observations is key to advancing our knowledge of complex molecular systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using 3-Phenylpropiolonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrimidines utilizing 3-phenylpropiolonitrile as a versatile starting material. The methodologies outlined below describe the cyclocondensation reaction of this compound with various nucleophilic reagents, including guanidine, urea, and thiourea, to yield 2-amino-4-phenylpyrimidine, 4-phenylpyrimidin-2(1H)-one, and 4-phenylpyrimidine-2(1H)-thione, respectively. These compounds are important scaffolds in medicinal chemistry and drug discovery.

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that are core components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of biologically active molecules and pharmaceuticals. The synthesis of substituted pyrimidines is a key focus in medicinal chemistry due to their therapeutic potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

This compound is an activated alkyne that serves as a valuable three-carbon building block for the construction of the pyrimidine ring. Its reaction with binucleophilic reagents like guanidine, urea, and thiourea provides a direct and efficient route to variously substituted 4-phenylpyrimidines. This approach is advantageous due to the ready availability of the starting materials and the operational simplicity of the reactions.

Reaction Scheme

The general reaction involves the cyclocondensation of this compound with a suitable binucleophile. The reaction is believed to proceed via an initial Michael addition of one of the nucleophilic nitrogen atoms to the β-carbon of the alkyne, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrimidine ring.

Caption: General reaction scheme for the synthesis of pyrimidines from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrimidines from activated alkynes and related precursors.

Protocol 1: Synthesis of 2-Amino-4-phenylpyrimidine

This protocol describes the reaction of this compound with guanidine carbonate in the presence of a base to yield 2-amino-4-phenylpyrimidine.

Materials:

-

This compound

-

Guanidine carbonate

-

Sodium ethoxide (or sodium methoxide)

-

Absolute ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 50 mL of absolute ethanol) in a 100 mL round-bottom flask, add guanidine carbonate (0.90 g, 5 mmol).

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of free guanidine.

-

Add this compound (1.27 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add 50 mL of cold water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure 2-amino-4-phenylpyrimidine.

Expected Outcome:

The reaction is expected to yield 2-amino-4-phenylpyrimidine as a crystalline solid.

| Product | Molecular Formula | Molecular Weight | Typical Yield (%) | Melting Point (°C) |

| 2-Amino-4-phenylpyrimidine | C₁₀H₉N₃ | 171.20 | 75-85 | 158-160 |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J=5.2 Hz, 1H, H-6), 7.95-7.93 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.10 (d, J=5.2 Hz, 1H, H-5), 5.10 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.5, 162.8, 158.2, 137.1, 130.5, 128.8, 128.4, 110.2.

-

IR (KBr, cm⁻¹): 3450, 3300 (N-H stretch), 1640 (C=N stretch), 1580, 1550 (aromatic C=C stretch).

-

MS (EI): m/z 171 (M⁺).

Protocol 2: Synthesis of 4-Phenylpyrimidin-2(1H)-one

This protocol details the synthesis of 4-phenylpyrimidin-2(1H)-one from this compound and urea.

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Dilute hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 50 mL of absolute ethanol).

-

Add urea (0.60 g, 10 mmol) to the solution and stir for 15 minutes.

-

Add this compound (1.27 g, 10 mmol) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 4-phenylpyrimidin-2(1H)-one.

Expected Outcome:

The reaction is expected to yield 4-phenylpyrimidin-2(1H)-one as a solid.

| Product | Molecular Formula | Molecular Weight | Typical Yield (%) | Melting Point (°C) |

| 4-Phenylpyrimidin-2(1H)-one | C₁₀H₈N₂O | 172.18 | 60-70 | 230-232 |

Protocol 3: Synthesis of 4-Phenylpyrimidine-2(1H)-thione

This protocol outlines the synthesis of 4-phenylpyrimidine-2(1H)-thione from this compound and thiourea.

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Dilute acetic acid

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add thiourea (0.76 g, 10 mmol) and stir for 15 minutes.

-

Add this compound (1.27 g, 10 mmol) to the mixture.

-

Heat the reaction mixture to reflux for 5-7 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize with dilute acetic acid.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to yield pure 4-phenylpyrimidine-2(1H)-thione.

Expected Outcome:

The reaction is expected to produce 4-phenylpyrimidine-2(1H)-thione as a solid.

| Product | Molecular Formula | Molecular Weight | Typical Yield (%) | Melting Point (°C) |

| 4-Phenylpyrimidine-2(1H)-thione | C₁₀H₈N₂S | 188.25 | 65-75 | 215-217 |

Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of pyrimidines from this compound.

Caption: General experimental workflow for pyrimidine synthesis.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

This compound and other reagents may be toxic or irritant; avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a foundation for the synthesis of a variety of 4-phenylpyrimidine derivatives. The reaction conditions can be further optimized to improve yields and purity. The synthesized compounds can be used as building blocks for the development of novel therapeutic agents.

Application Notes and Protocols: [4+2] Cycloaddition Reactions with 3-Phenylpropiolonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting [4+2] cycloaddition reactions, also known as Diels-Alder reactions, utilizing 3-phenylpropiolonitrile as a dienophile. This versatile building block offers a direct route to highly functionalized cyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Diels-Alder reaction is a powerful and widely used transformation in organic synthesis for the construction of six-membered rings.[1][2] The reaction typically occurs between a conjugated diene and a substituted alkene or alkyne, the latter of which is referred to as the dienophile. This compound, with its electron-withdrawing nitrile group and phenyl substituent, is an activated dienophile, making it a suitable substrate for [4+2] cycloaddition reactions. The resulting cycloadducts, containing a phenyl group and a nitrile functionality, are valuable intermediates for the synthesis of a variety of complex molecules.

These protocols detail the reaction of this compound with two representative dienes: 1,3-butadiene and 2,3-dimethyl-1,3-butadiene. The procedures can be adapted for other dienes with similar reactivity. For reactions involving less reactive dienes or to achieve higher yields and selectivities, the use of a Lewis acid catalyst may be beneficial.[3][4][5]

Data Presentation

The following table summarizes the expected products and typical reaction parameters for the [4+2] cycloaddition of this compound with selected dienes.

| Diene | Dienophile | Product | Reaction Conditions | Solvent | Yield (%) |

| 1,3-Butadiene | This compound | 4-Phenyl-3-cyclohexene-1-carbonitrile | Sealed tube, 150-180 °C, 12-24 h | Toluene | 60-75 |

| 2,3-Dimethyl-1,3-butadiene | This compound | 1,2-Dimethyl-4-phenyl-3-cyclohexene-1-carbonitrile | Reflux, 110 °C, 24-48 h | Toluene | 65-80 |

Experimental Protocols

Protocol 1: [4+2] Cycloaddition of this compound with 1,3-Butadiene

This protocol describes the synthesis of 4-phenyl-3-cyclohexene-1-carbonitrile. Due to the gaseous nature of 1,3-butadiene at room temperature, this reaction is best performed in a sealed, pressure-rated tube.

Materials:

-

This compound

-

1,3-Butadiene (liquefied gas)

-

Toluene (anhydrous)

-

Heavy-walled pressure tube with a screw cap and PTFE liner

-

Dry ice/acetone bath

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry, and pre-weighed heavy-walled pressure tube, add this compound (e.g., 1.29 g, 10 mmol).

-

Add anhydrous toluene (10 mL) to dissolve the this compound.

-

Cool the tube in a dry ice/acetone bath to approximately -78 °C.

-

Carefully condense 1,3-butadiene (e.g., 1.1 mL, approx. 15 mmol, 1.5 equivalents) into the cooled pressure tube.

-

Quickly and securely seal the pressure tube with the screw cap and PTFE liner.

-

Allow the tube to slowly warm to room temperature behind a blast shield in a well-ventilated fume hood.

-

Place the sealed tube in an oil bath preheated to 160 °C and heat for 18 hours.

-

After the reaction is complete, cool the tube to room temperature and then to -78 °C in a dry ice/acetone bath before carefully opening.

-

Allow the excess 1,3-butadiene to evaporate in the fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-phenyl-3-cyclohexene-1-carbonitrile.

Characterization of 4-Phenyl-3-cyclohexene-1-carbonitrile:

-

Molecular Formula: C₁₃H₁₃N

-

Molecular Weight: 183.25 g/mol

-

Spectroscopic data should be consistent with the structure.

Protocol 2: [4+2] Cycloaddition of this compound with 2,3-Dimethyl-1,3-butadiene

This protocol describes the synthesis of 1,2-dimethyl-4-phenyl-3-cyclohexene-1-carbonitrile under reflux conditions.

Materials:

-

This compound

-

2,3-Dimethyl-1,3-butadiene[6]

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating mantle

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add this compound (e.g., 1.29 g, 10 mmol).

-

Add anhydrous toluene (20 mL) to the flask.

-

Add 2,3-dimethyl-1,3-butadiene (e.g., 1.4 mL, 12 mmol, 1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1,2-dimethyl-4-phenyl-3-cyclohexene-1-carbonitrile.

Mandatory Visualization

Caption: General mechanism of the Diels-Alder reaction.

Caption: A typical experimental workflow for the synthesis of cycloadducts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dimethyl-1,3-butadiene 98 , BHT 100ppm stabilizer 513-81-5 [sigmaaldrich.com]

Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-Phenylpropiolonitrile with Aryl Halides

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, often at room temperature.[1][3] Its versatility and tolerance of a wide range of functional groups make it a valuable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1][2] This application note provides a detailed experimental protocol for the Sonogashira coupling of 3-phenylpropiolonitrile with a representative aryl halide.

Reaction Scheme

The general scheme for the Sonogashira coupling of an aryl halide with this compound is depicted below:

Experimental Protocol

This protocol details the Sonogashira coupling of this compound with iodobenzene as a representative aryl halide.

Materials:

-

This compound (Phenylpropiolonitrile)

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation of the Reaction Vessel: A dry Schlenk flask, equipped with a magnetic stir bar, is placed under an inert atmosphere of argon or nitrogen. This is crucial to prevent the deactivation of the catalyst.

-

Addition of Reactants: To the flask, add the aryl halide (e.g., iodobenzene, 1.0 mmol), the palladium catalyst [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and the copper(I) co-catalyst (CuI, 0.05 mmol, 5 mol%).

-

Addition of Solvent and Base: Anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq) are added to the flask. The mixture is stirred to ensure dissolution of the solids.

-

Addition of the Alkyne: this compound (1.2 mmol, 1.2 eq) is added to the reaction mixture via syringe.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive aryl halides (e.g., bromides), gentle heating (e.g., 50 °C) may be required.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite to remove the catalyst residues. The filtrate is then washed sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes the key quantitative data for the described experimental protocol.

| Parameter | Value |

| Aryl Halide (Iodobenzene) | 1.0 mmol |

| This compound | 1.2 mmol |

| Palladium Catalyst | 0.03 mmol (3 mol%) |

| Copper(I) Co-catalyst | 0.05 mmol (5 mol%) |

| Base (Triethylamine) | 2.0 mmol |

| Solvent (THF) | 10 mL |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Expected Yield | 85-95% (based on similar literature examples) |

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

This compound is classified as acutely toxic if swallowed.[4]

-

Anhydrous solvents are flammable and should be kept away from ignition sources.

-

The reaction should be carried out under an inert atmosphere as the catalysts can be air-sensitive.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.[5] The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Caption: A diagram of the Sonogashira coupling catalytic cycles.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the Sonogashira coupling of this compound.

Caption: Experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols: Nucleophilic Addition to the Alkyne of 3-Phenylpropiolonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropiolonitrile is a versatile electrophilic building block in organic synthesis. The presence of a phenyl group and a nitrile group, both in conjugation with the alkyne, renders the terminal alkyne carbon highly susceptible to nucleophilic attack. This reactivity profile allows for the facile construction of a diverse array of β-functionalized acrylonitriles. These products, particularly β-enaminonitriles and β-thioacrylonitriles, are valuable intermediates in the synthesis of various heterocyclic compounds and have shown significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the nucleophilic addition of primary amines, secondary amines, and thiols to this compound.

General Reaction Mechanism

The nucleophilic addition to the alkyne of this compound proceeds via a Michael-type addition. The electron-withdrawing nitrile group activates the alkyne for attack by a nucleophile at the β-carbon. The reaction is often carried out in the presence of a catalyst, such as a base or a transition metal, to enhance the nucleophilicity of the attacking species or to activate the alkyne. The general mechanism is depicted below:

Caption: General mechanism of nucleophilic addition.

Applications in Drug Development

The β-enaminonitrile and β-thioacrylonitrile scaffolds derived from this compound are of significant interest in drug discovery. Notably, certain derivatives have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Disruption of microtubule dynamics by these agents can lead to cell cycle arrest and apoptosis in cancer cells.

Data Presentation: Nucleophilic Addition to this compound

The following table summarizes the reaction conditions and outcomes for the nucleophilic addition of various amines and thiols to this compound.

| Nucleophile | Product | Catalyst/Solvent | Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| Aniline | (Z)-3-(Phenylamino)-3-phenylacrylonitrile | Ethanol, reflux | 4 | 85 | 7.20-7.60 (m, 10H, Ar-H), 8.20 (s, 1H, NH), 4.85 (s, 1H, =CH) |

| Piperidine | (Z)-3-(Piperidin-1-yl)-3-phenylacrylonitrile | Methanol, rt | 2 | 92 | 1.60-1.70 (m, 6H, piperidine CH₂), 3.40-3.50 (m, 4H, piperidine CH₂), 4.50 (s, 1H, =CH), 7.25-7.45 (m, 5H, Ar-H) |

| Thiophenol | (Z)-3-(Phenylthio)-3-phenylacrylonitrile | Triethylamine, DCM, rt | 3 | 90 | 7.10-7.50 (m, 10H, Ar-H), 5.80 (s, 1H, =CH) |

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-(Phenylamino)-3-phenylacrylonitrile (Addition of a Primary Amine)

Materials:

-

This compound (1.0 mmol, 127.14 mg)

-

Aniline (1.1 mmol, 102.4 mg, 0.10 mL)

-

Absolute Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 127.14 mg) and absolute ethanol (5 mL).

-

Stir the mixture until the this compound is completely dissolved.

-

Add aniline (1.1 mmol, 102.4 mg) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

After 4 hours of reflux, or upon completion as indicated by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain (Z)-3-(phenylamino)-3-phenylacrylonitrile as a crystalline solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of (Z)-3-(Piperidin-1-yl)-3-phenylacrylonitrile (Addition of a Secondary Amine)

Materials:

-

This compound (1.0 mmol, 127.14 mg)

-

Piperidine (1.2 mmol, 102.2 mg, 0.12 mL)

-

Methanol (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

In a 25 mL round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 mmol, 127.14 mg) in methanol (5 mL).

-

Stir the solution at room temperature.

-

Slowly add piperidine (1.2 mmol, 102.2 mg) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC (ethyl acetate/hexane).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (Z)-3-(piperidin-1-yl)-3-phenylacrylonitrile.

-

Characterize the purified product by spectroscopic methods.

Protocol 3: Synthesis of (Z)-3-(Phenylthio)-3-phenylacrylonitrile (Addition of a Thiol)

Materials:

-

This compound (1.0 mmol, 127.14 mg)

-

Thiophenol (1.1 mmol, 121.2 mg, 0.11 mL)

-

Triethylamine (1.5 mmol, 151.8 mg, 0.21 mL)

-

Dichloromethane (DCM) (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 mmol, 127.14 mg) in dichloromethane (10 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.5 mmol, 151.8 mg) to the solution and stir for 5 minutes at room temperature.

-

Add thiophenol (1.1 mmol, 121.2 mg) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Monitor the reaction progress by TLC (ethyl acetate/hexane).

-

Once the reaction is complete, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure (Z)-3-(phenylthio)-3-phenylacrylonitrile.

-

Confirm the structure of the product using spectroscopic techniques.

Mandatory Visualizations

Signaling Pathway of Tubulin Polymerization Inhibitors

The β-enaminonitrile derivatives of this compound can act as tubulin polymerization inhibitors, leading to the disruption of the microtubule network. This disruption initiates a signaling cascade that can result in apoptosis of cancer cells. A key pathway involves the activation of RhoA kinase and the subsequent regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Caption: Signaling pathway of tubulin inhibitors.

Experimental Workflow: Synthesis and Screening of a Compound Library

The following workflow outlines the general procedure for the synthesis of a library of this compound derivatives and their subsequent screening for biological activity.

Application Notes and Protocols for Heterocyclic Library Synthesis using 3-Phenylpropiolonitrile

For Researchers, Scientists, and Drug Development Professionals